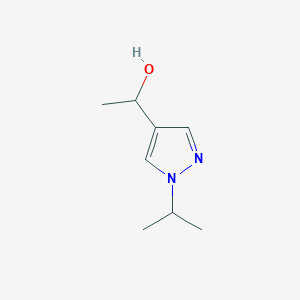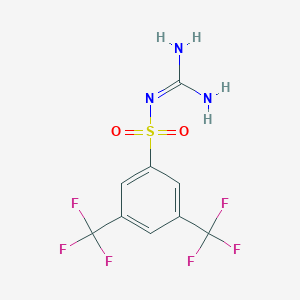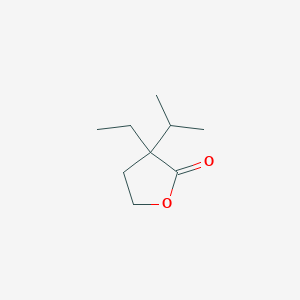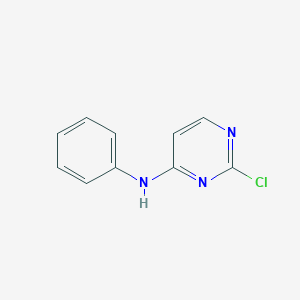
2-Chloro-N-phenylpyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-N-phenylpyrimidin-4-amine and its derivatives typically involves reactions of heterocyclic halogeno compounds with nucleophiles. A study by Meeteren and Plas (2010) demonstrated the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine using potassium amide in liquid ammonia, suggesting an addition-elimination mechanism on the C(4) carbon atom (Meeteren & Plas, 2010).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have been conducted using experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT. A study on a similar compound revealed significant coherence between theoretical and experimental values for vibrational frequencies and bond lengths, highlighting the molecule's stability and charge distribution (Aayisha et al., 2019).
Chemical Reactions and Properties
The reactivity of 2-Chloro-N-phenylpyrimidin-4-amine derivatives under various conditions can elucidate the compound's chemical properties. For instance, the reaction with potassium amide in liquid ammonia at different temperatures has been shown to proceed via the ANRORC mechanism, indicating specific pathways for converting chloro groups to amino groups in pyrimidine rings (Valk & Plas, 1973).
Physical Properties Analysis
The physical properties of 2-Chloro-N-phenylpyrimidin-4-amine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Crystal and molecular structures of benzyl derivatives have been determined, showing substantial hydrogen-bonding interactions leading to layer structures in the crystal lattice (Odell et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the applications of 2-Chloro-N-phenylpyrimidin-4-amine. Studies on its reactions, such as the amination of halogeno-derivatives, provide insights into the mechanisms and products formed under various conditions (Kroon & Plas, 2010).
Applications De Recherche Scientifique
Ring Transformations in Heterocyclic Compounds : Research on heterocyclic halogeno compounds like 4-chloro-2-phenylpyrimidine, closely related to 2-Chloro-N-phenylpyrimidin-4-amine, has shown mechanisms of conversion to amino compounds through addition-elimination mechanisms on specific carbon atoms of the ring (Meeteren & Plas, 2010).
Amination Mechanisms : Studies have explored the amination of substituted pyrimidines, such as 2-substituted 4-phenylpyrimidines, with potassium amide. This research is significant in understanding the chemical behavior and potential synthetic routes involving 2-Chloro-N-phenylpyrimidin-4-amine (Kroon, Plas, & Garderen, 2010).
Anti-Cancer Activity : A study on the synthesis and evaluation of 4-aryl-N-phenylpyrimidin-2-amines, including compounds structurally similar to 2-Chloro-N-phenylpyrimidin-4-amine, demonstrated potent anti-cancer activity in non-small-cell lung carcinoma cells (Toviwek et al., 2017).
Investigation of Non-Covalent Interactions : Structural studies have been conducted on compounds like 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, which are chemically related to 2-Chloro-N-phenylpyrimidin-4-amine. These studies focused on understanding intramolecular non-covalent interactions, which are crucial for pharmaceutical applications (Zhang et al., 2018).
Antihypertensive Agent Study : A molecule structurally related to 2-Chloro-N-phenylpyrimidin-4-amine was studied for its potential as an antihypertensive agent, emphasizing the compound's significance in medicinal chemistry (Aayisha et al., 2019).
Synthesis and Antimicrobial Activity : Novel derivatives of 2-Chloro-N-phenylpyrimidin-4-amine have been synthesized and evaluated for their antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).
Mécanisme D'action
Mode of Action
It’s known that many pyrimidine derivatives have been designed and synthesized as inhibitors of cyclin-dependent kinases (cdks), which play crucial roles in the regulation of cell cycle and transcription .
Biochemical Pathways
Given the potential role of pyrimidine derivatives as cdk inhibitors, it’s plausible that this compound may influence cell cycle regulation and transcription pathways .
Result of Action
If it acts as a cdk inhibitor, it could potentially halt cell cycle progression and affect transcription, leading to anti-proliferative effects .
Propriétés
IUPAC Name |
2-chloro-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNXWKOIMBXKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621326 | |
| Record name | 2-Chloro-N-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-phenylpyrimidin-4-amine | |
CAS RN |
191728-83-3 | |
| Record name | 2-Chloro-N-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





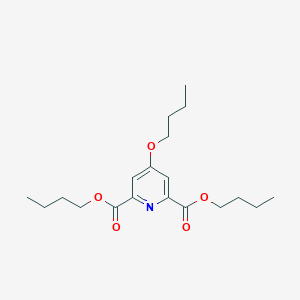
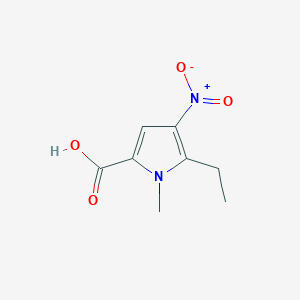
![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)
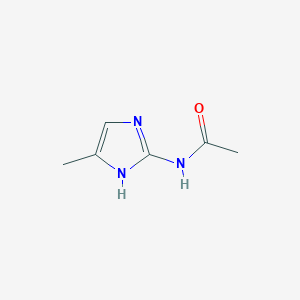

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
